N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-6-carboxamide
Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-6-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell cycle regulation, DNA repair, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. In
Scientific Research Applications
Anticancer Activity
A variety of thiadiazole derivatives, including structures similar to N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-6-carboxamide, have been synthesized and studied for their anticancer properties. Kumar et al. (2011) synthesized 3,5-bis(indolyl)-1,2,4-thiadiazoles and evaluated their cytotoxicity against human cancer cell lines, finding potent activity in certain compounds (Kumar, Dalip et al., 2011). Additionally, Gomha et al. (2017) created novel pharmacophores containing a thiazole moiety, showcasing their potential as potent anticancer agents (Gomha, Sobhi M. et al., 2017).
Photosynthetic Electron Transport Inhibition
Vicentini et al. (2005) synthesized new pyrazoles, including pyrazolo[3,4-d][1,3]thiazine derivatives, as potential inhibitors of photosynthetic electron transport. These compounds were evaluated for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts (Vicentini, C. B. et al., 2005).
Antimicrobial and Antifungal Properties
Gomha and Riyadh (2011) reported the microwave-assisted synthesis of novel compounds with [1,3,4]thiadiazole moieties and evaluated their antifungal and antibacterial activities (Gomha, Sobhi M. & Riyadh, S., 2011). Kumar and Panwar (2015) synthesized bis-heterocyclic derivatives with thiadiazole moieties and screened them for antimicrobial, anti-inflammatory, and other biological activities (Kumar, Ravindra & Panwar, Hament, 2015).
Antioxidant Activity
Abo‐Salem et al. (2013) synthesized new 5-(N-substituted-1H-indol-3-yl)-5H-thiazolo[4,3-b]-1,3,4-thiadiazole derivatives and evaluated their antioxidant activity using DPPH radical-scavenging activity (Abo‐Salem, H. et al., 2013).
Antiprotozoal and Antimicrobial Activity
Bhati and Kumar (2008) synthesized a series of [1,3,4]thiadiazino[6,5-b]indoles and their derivatives, demonstrating anti-inflammatory and antimicrobial activities (Bhati, S. & Kumar, Ashok, 2008).
Potentiometric Sensor Applications
Bandi et al. (2013) developed Schiff bases derived from 1,3,4-thiadiazole compounds as potentiometric sensors for the selective determination of Nd3+ ion, showcasing an application in analytical chemistry (Bandi, Koteswara Rao et al., 2013).
Drug Synthesis
Wang et al. (1997) explored the synthesis of imidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-ones, including temozolomide, an important antitumor drug, starting from 5-aminoimidazole-4-carboxamide and alkyl isocyanates, demonstrating the utility of thiadiazole compounds in drug synthesis (Wang, Yongfeng et al., 1997).
properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methylindole-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-19-7-6-9-2-5-11(8-12(9)19)13(20)16-15-18-17-14(21-15)10-3-4-10/h2,5-8,10H,3-4H2,1H3,(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEPHSPEANRYPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NC3=NN=C(S3)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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